Andrographolide

Catalog No.
S518892
CAS No.
5508-58-7
M.F
C20H30O5
M. Wt
350.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Andrographolide

CAS Number

5508-58-7

Product Name

Andrographolide

IUPAC Name

(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15?,16+,17-,19+,20+/m1/s1

InChI Key

BOJKULTULYSRAS-WLRTZDKTSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Solubility

Soluble in DMSO.

Synonyms

17-hydro-9-dehydro-andrographolide, andrographolide, isoandrographolide

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@H](COC3=O)O)(C)CO)O

Description

The exact mass of the compound Andrographolide is 350.20932 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

One of the most widely studied aspects of andrographolide is its potential anti-inflammatory effects. Studies have shown that andrographolide may help reduce inflammation by modulating the immune system's response ]. This makes it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

350.20932

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

410105JHGR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Investigated for use/treatment in ulcerative colitis.

Pharmacology

Andrographolide is a labdane diterpenoid that is produced by the Andrographis paniculata plant, which has a broad range of therapeutic applications including anti-inflammatory and anti-platelet aggregation activities and potential antineoplastic properties. Since andrographolide has multiple therapeutic activities there are several proposed mechanisms of action for this agent. The anti-inflammatory effects of this agent appear to be related to the inhibition of nitric oxide (NO) production by macrophages. This agent may activate the NO/cyclic GMP pathway and inhibit both the phospholipase C gamma 2 (PLC gamma2)/protein kinase C (PKC) and PI3K/AKT-MAPK signaling pathways in activated platelets to inhibit platelet aggregation. In activated platelets, these three signaling pathways are downstream of integrin activation mediated by collagen binding and influence the association of fibrinogen with its receptors. Additionally, andrographolide may exert its anti-cancer activity through the induction of cell cycle arrest at G0/G1 phase and the stimulation of lymphocyte proliferation and activation. These processes could result in decreased proliferation of and increased immunocytotoxicity against tumor cells.

MeSH Pharmacological Classification

Antiprotozoal Agents

Mechanism of Action

HMPL-004 acts on multiple cellular targets in the inflammatory signal transduction pathways resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β and IL-6. HMPL-004 was demonstrated to inhibit TNF-α and IL-1β production in cell-based assays. HMPL-004 is also able to inhibit NF-kB activation. NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defence and inflammation. The mechanism of action of HMPL-004 was further supported in laboratory IBD animal models. Treatment of IBD rats with HMPL-004 caused a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β.

Pictograms

Irritant

Irritant

Other CAS

5508-58-7

Wikipedia

Andrographolide

Dates

Modify: 2023-08-15
1: Yan YY, Shi GX, Shao J, Wang TM, Wang CZ. [Advance in studies on anti-infection of andrographolide and its derivatives in past 10 years]. Zhongguo Zhong Yao Za Zhi. 2013 Nov;38(22):3819-24. Review. Chinese. PubMed PMID: 24558857.
2: Zhou B, Zhang D, Wu X. Biological activities and corresponding SARs of andrographolide and its derivatives. Mini Rev Med Chem. 2013 Feb;13(2):298-309. Review. PubMed PMID: 23438057.
3: Aromdee C. Modifications of andrographolide to increase some biological activities: a patent review (2006 - 2011). Expert Opin Ther Pat. 2012 Feb;22(2):169-80. doi: 10.1517/13543776.2012.661718. Epub 2012 Feb 14. Review. PubMed PMID: 22329509.
4: Lim JC, Chan TK, Ng DS, Sagineedu SR, Stanslas J, Wong WS. Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer. Clin Exp Pharmacol Physiol. 2012 Mar;39(3):300-10. doi: 10.1111/j.1440-1681.2011.05633.x. Review. PubMed PMID: 22017767.
5: Qi CL, Wang LJ, Zhou XL. [Advances in study on anti-tumor mechanism of andrographolide]. Zhongguo Zhong Yao Za Zhi. 2007 Oct;32(20):2095-7. Review. Chinese. PubMed PMID: 18306735.
6: Liu X, Wang Y, Li G. [Advances in pharmacological study of andrographolide and its derivatives]. Zhong Yao Cai. 2003 Feb;26(2):135-8. Review. Chinese. PubMed PMID: 12971398.

Explore Compound Types